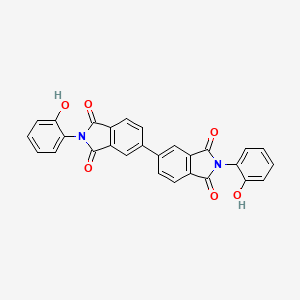
3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide
描述
3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and its mechanism of action has been extensively studied in vitro and in vivo.
作用机制
3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including several that are critical for cancer cell survival and proliferation. By inhibiting Hsp90, 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects
3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting Hsp90, this compound can also induce the activation of several stress response pathways, including the unfolded protein response and the heat shock response. These pathways can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide is that it has been extensively studied and characterized in vitro and in vivo, making it a useful tool for cancer research. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other solvents.
未来方向
There are several potential future directions for research on 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90 that can be used in cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide and its effects on other cellular pathways. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound in vivo, in order to determine its potential as a clinical candidate for cancer treatment.
科学研究应用
3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in cancer treatment. Several studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and glioblastoma. In addition, 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-14-4-2-5-15(12-14)20(22)23)13-3-1-6-16(11-13)27(24,25)19-7-9-26-10-8-19/h1-6,11-12H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSYRIKVJWBFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![3-amino-2-(4-bromobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3441840.png)

![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
![2-[(3-bromobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3441866.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B3441887.png)
![2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3441895.png)
![3-[(benzylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3441896.png)
![3-[(3-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3441909.png)
![3-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3441919.png)
![N-(2-methylphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3441921.png)
![3-[({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3441927.png)